molecular formula C5H8ClN3O2 B2805323 2-(3-Methyltriazol-4-yl)acetic acid;hydrochloride CAS No. 2247102-27-6

2-(3-Methyltriazol-4-yl)acetic acid;hydrochloride

Cat. No.: B2805323
CAS No.: 2247102-27-6
M. Wt: 177.59
InChI Key: WRCIRZBTPZRCPZ-UHFFFAOYSA-N
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Description

“2-(3-Methyltriazol-4-yl)acetic acid;hydrochloride” is a chemical compound with the molecular formula C5H8ClN3O2 and a molecular weight of 177.59. It belongs to the class of compounds known as triazoles, which are heterocyclic compounds containing a five-membered aromatic ring with two carbon atoms and three nitrogen atoms .


Molecular Structure Analysis

Triazoles have a five-membered ring structure with two carbon atoms and three nitrogen atoms. The specific structure of “this compound” would include these elements, along with a methyl group attached to one of the nitrogen atoms in the triazole ring, an acetic acid group attached to one of the carbon atoms, and a hydrochloride group .

Scientific Research Applications

Synthesis and Physical-Chemical Properties

Research has delved into the synthesis of salts and derivatives based on the triazole ring structure, highlighting the importance of such compounds in medicinal chemistry. For instance, a study by Gotsulya (2016) synthesized salts of 2-(5-((theophylline-7'-yl)methyl)-4-methyl-4H-1,2,4-triazole-3-ylthio)acetic acid, demonstrating the application of these compounds in exploring new pharmacological agents. This work emphasized the synthesis process, physical-chemical property evaluation, and a preliminary investigation of biological activity, underscoring the compound's potential in drug development (Gotsulya, 2016).

Chemical Reactivity and Derivative Formation

Another area of application is the reactivity of methyl (3,6‐dichloropyridazin‐4‐yl)acetate towards nucleophiles, where the study by Adembri et al. (1976) found specific reactions leading to the formation of novel compounds. This reactivity is crucial for developing new chemical entities with potential applications in various fields, including agriculture and medicine (Adembri, G., et al., 1976).

Biological Activities

The exploration of biological activities is a significant application of these compounds. For example, the synthesis and study of acute toxicity of derivatives of 1,2,4-triazole, which contain a thiophene core, by Salionov (2015) contribute to understanding their potential as analgesic, neuroleptic, and anti-inflammatory agents. These derivatives highlight the versatility of triazole-based compounds in developing new therapeutic agents (Salionov, V. A., 2015).

Advanced Synthesis Techniques

Modern synthesis techniques also play a role in the research applications of such compounds. Tortoioli et al. (2020) reported on the development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions, highlighting advancements in green chemistry and process efficiency. This study exemplifies the push towards more sustainable and efficient chemical synthesis methods, which is crucial for the large-scale production of pharmaceuticals and other chemicals (Tortoioli, S., et al., 2020).

Properties

IUPAC Name

2-(3-methyltriazol-4-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2.ClH/c1-8-4(2-5(9)10)3-6-7-8;/h3H,2H2,1H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRCIRZBTPZRCPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=N1)CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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